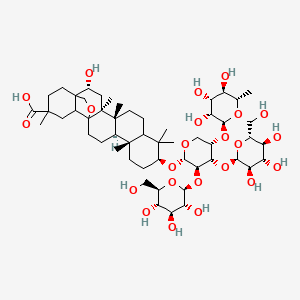
4-NITROPHENYL 2-(ACETYLAMINO)-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE 3,4,6-TRIACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate is a complex organic compound with the molecular formula C20H24N2O11 and a molecular weight of 468.41 g/mol . This compound is primarily used in biochemical research, particularly in the study of glycosidases and glycosyltransferases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves acetylation of the amino group to form the acetylamino derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Produces the deacetylated form of the compound.
Reduction: Produces the amino derivative.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate is widely used in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics of glycosidases and glycosyltransferases.
Medicine: Investigated for its potential in drug development, particularly in targeting glycosylation pathways.
Industrial Applications: Used in the synthesis of complex carbohydrates and glycoconjugates.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes involved in glycosylation. The nitrophenyl group acts as a leaving group, facilitating the transfer of the glycosyl moiety to acceptor molecules. This mechanism is crucial in studying enzyme kinetics and understanding the molecular pathways involved in glycosylation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-glucopyranoside 3,4,6-Triacetate: Similar structure but with a glucose moiety instead of galactose.
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside 3,4,6-Triacetate: Similar structure but with a β-anomer instead of α-anomer.
Uniqueness
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate is unique due to its specific configuration and the presence of the nitrophenyl group, which makes it a valuable tool in studying glycosylation processes .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18+,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGAARHTLJIRK-OBKDMQGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858190 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135266-95-4 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B584639.png)

![4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid](/img/structure/B584651.png)

